Cas no 2413846-80-5 (rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate)
rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2413846-80-5
- rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate
- EN300-26664684
-
- Inchi: 1S/C17H25NO3/c1-12-9-10-18(16(20)21-17(2,3)4)11-15(12)13-5-7-14(19)8-6-13/h5-8,12,15,19H,9-11H2,1-4H3/t12-,15+/m1/s1
- InChI Key: SPJBCIYKVXQRTJ-DOMZBBRYSA-N
- SMILES: O(C(C)(C)C)C(N1CC[C@@H](C)[C@@H](C2C=CC(=CC=2)O)C1)=O
Computed Properties
- Exact Mass: 291.18344366g/mol
- Monoisotopic Mass: 291.18344366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 49.8Ų
rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26664684-1g |
rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate |
2413846-80-5 | 1g |
$971.0 | 2023-09-12 | ||
| Enamine | EN300-26664684-5g |
rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate |
2413846-80-5 | 5g |
$2816.0 | 2023-09-12 | ||
| Enamine | EN300-26664684-10g |
rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate |
2413846-80-5 | 10g |
$4176.0 | 2023-09-12 | ||
| Enamine | EN300-26664684-0.05g |
rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate |
2413846-80-5 | 95.0% | 0.05g |
$816.0 | 2025-03-20 | |
| Enamine | EN300-26664684-0.1g |
rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate |
2413846-80-5 | 95.0% | 0.1g |
$855.0 | 2025-03-20 | |
| Enamine | EN300-26664684-0.25g |
rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate |
2413846-80-5 | 95.0% | 0.25g |
$893.0 | 2025-03-20 | |
| Enamine | EN300-26664684-0.5g |
rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate |
2413846-80-5 | 95.0% | 0.5g |
$933.0 | 2025-03-20 | |
| Enamine | EN300-26664684-1.0g |
rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate |
2413846-80-5 | 95.0% | 1.0g |
$971.0 | 2025-03-20 | |
| Enamine | EN300-26664684-2.5g |
rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate |
2413846-80-5 | 95.0% | 2.5g |
$1903.0 | 2025-03-20 | |
| Enamine | EN300-26664684-5.0g |
rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate |
2413846-80-5 | 95.0% | 5.0g |
$2816.0 | 2025-03-20 |
rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate Related Literature
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate
Introduction to Rac-Tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate (CAS No. 2413846-80-5)
Rac-Tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate, identified by its CAS number 2413846-80-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex piperidine core and functional groups that include a hydroxyl substituent and a tert-butyl moiety, has garnered attention for its potential applications in drug discovery and development.
The structural configuration of this compound, specifically the stereochemistry at the 3R and 4S positions, plays a crucial role in determining its pharmacological properties. The presence of the tert-butyl group contributes to the steric environment of the molecule, which can influence its binding affinity and metabolic stability. Additionally, the 4-hydroxyphenyl group introduces a hydrophilic character, potentially enhancing solubility and bioavailability.
In recent years, there has been growing interest in piperidine derivatives due to their versatility as pharmacophores in medicinal chemistry. Piperidine scaffolds are commonly found in a wide range of approved drugs, owing to their ability to modulate various biological targets effectively. The specific arrangement of substituents in Rac-Tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate makes it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential role in the development of central nervous system (CNS) therapeutics. Piperidine derivatives have been extensively studied for their activity against neurological disorders, including depression, anxiety, and neurodegenerative diseases. The stereochemical purity of Rac-Tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate ensures that it can be effectively evaluated for such applications.
Recent research has highlighted the importance of functional groups like the hydroxyl moiety in modulating drug-receptor interactions. The 4-hydroxyphenyl group in this compound could serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets, thereby enhancing binding affinity. These interactions are critical for the development of high-affinity ligands that can selectively target specific receptors.
The tert-butyl group at the 1-position of the piperidine ring also contributes to the overall pharmacokinetic profile of the compound. This bulky substituent can protect against rapid metabolism and enhance oral bioavailability, making it an attractive feature for drug candidates intended for systemic administration.
Furthermore, the stereochemistry at the 3R and 4S positions has been shown to influence the pharmacological activity of related compounds. Studies have demonstrated that maintaining this specific configuration can lead to improved efficacy and reduced side effects. The synthesis and characterization of Rac-Tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate represent a significant step forward in understanding the relationship between molecular structure and biological activity.
In conclusion, Rac-Tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate is a structurally complex and pharmacologically relevant compound with potential applications in CNS drug development. Its unique combination of functional groups and stereochemical configuration makes it a valuable tool for medicinal chemists seeking to discover new therapeutic agents. As research continues to uncover new insights into the properties of this molecule, it is likely to play an increasingly important role in drug discovery and development efforts.
2413846-80-5 (rac-tert-butyl (3R,4S)-3-(4-hydroxyphenyl)-4-methylpiperidine-1-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)